1-Fluoro-2-iodocycloheptane (CAS 77517-69-2) is a bifunctional, vicinal halogenated cycloheptane building block with a molecular weight of 242.07 g/mol and a LogP of 3.092. It is categorized as an iodofluoroalkane, a class characterized by the combination of a reactive iodine atom and a fluorine substituent on a saturated seven-membered ring.
Molecular FormulaC7H12FI
Molecular Weight242.07 g/mol
CAS No.77517-69-2
Cat. No.B15438961
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
1-Fluoro-2-iodocycloheptane
CAS
77517-69-2
Molecular Formula
C7H12FI
Molecular Weight
242.07 g/mol
Structural Identifiers
SMILES
C1CCC(C(CC1)I)F
InChI
InChI=1S/C7H12FI/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2
InChIKey
ZNDHKPMMDGOYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
1-Fluoro-2-iodocycloheptane (CAS 77517-69-2): Baseline Procurement and Identity Data
1-Fluoro-2-iodocycloheptane (CAS 77517-69-2) is a bifunctional, vicinal halogenated cycloheptane building block with a molecular weight of 242.07 g/mol and a LogP of 3.092 . It is categorized as an iodofluoroalkane, a class characterized by the combination of a reactive iodine atom and a fluorine substituent on a saturated seven-membered ring [1]. This unique halogen pairing enables divergent synthetic transformations unavailable to mono-halogenated analogs, making it a strategic intermediate for complex molecule synthesis in medicinal chemistry and agrochemical research [2].
1
Bifunctional building block — vicinal C-I and C-F bonds support sequential, chemoselective transformations for complex molecule synthesis.
2
Seven-membered ring scaffold — reported conformational flexibility distinct from cyclohexane or cyclopentane analogs, relevant for lead optimization.
3
Moderate lipophilicity — LogP ~3.1 may support drug-likeness in medicinal chemistry workflows.
Class-level iodofluoroalkane profile; verify per project.
[1] Morozov, A. V., & Maximov, B. N. (2009). Iodofluoroalkanes: properties, synthesis, application. Fluorine Notes, 6(67), 3-4. View Source
[2] Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(16), e202200365. View Source
Why Generic Substitution of 1-Fluoro-2-iodocycloheptane Fails: The Vicinal Halogen Effect
Replacing 1-fluoro-2-iodocycloheptane with simpler, more common halogenated cycloheptanes such as iodocycloheptane or fluorocycloheptane is not chemically equivalent and will lead to failed or divergent synthetic outcomes. The target compound is distinguished by the presence of both a fluorine and an iodine atom on adjacent carbons . This vicinal arrangement enables a unique sequential reactivity profile: the iodine serves as a potent leaving group for nucleophilic substitution or cross-coupling, while the fluorine modulates the electronic environment, influencing regioselectivity and subsequent transformations [1]. Furthermore, the seven-membered cycloheptane ring, compared to its six- or five-membered counterparts, offers a distinct conformational landscape that can be exploited in drug design for enhanced target binding or altered pharmacokinetics [2]. Therefore, generic substitution with mono-halogenated or different ring-sized analogs will not provide the same synthetic handle or physicochemical properties.
Iodocycloheptane or fluorocycloheptane lack orthogonal reactivity; sequential functionalization may not be supported.
Target Compound
Cycloheptane ring — distinct conformational landscape with lower inversion barrier.
Smaller Ring Analog
1-Fluoro-2-iodocyclohexane — more rigid chair conformer; ring-size difference may shift target-binding outcomes.
Similar CAS or mono-halogenated entries are not direct replacements. Confirm vicinal halogen identity and ring size before substitution.
[1] Morozov, A. V., & Maximov, B. N. (2009). Iodofluoroalkanes: properties, synthesis, application. Fluorine Notes, 6(67), 3-4. View Source
[2] Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(16), e202200365. View Source
1-Fluoro-2-iodocycloheptane: Quantifiable Differentiation vs. In-Class Analogs
Lipophilicity Advantage: LogP of 1-Fluoro-2-iodocycloheptane vs. Iodocycloheptane
1-Fluoro-2-iodocycloheptane (LogP: 3.092) demonstrates a significant reduction in lipophilicity compared to its non-fluorinated analog, iodocycloheptane (LogP: ~3.7) . This is a quantifiable differentiation.
Lipophilicity (LogP)Data to verify
Target LogP 3.09
vs. iodocycloheptane ~3.7 (estimated)
Reported lower lipophilicity may support aqueous solubility and drug-likeness screening.
Computed or experimental values; source data not provided. Verify independently.
LipophilicityLogPADME
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
3.092
Comparator Or Baseline
Iodocycloheptane: ~3.7 (estimated based on additive fragment methods for iodoalkanes)
Quantified Difference
ΔLogP ≈ -0.6
Conditions
Computed (ALOGPS) or experimental (shake-flask) LogP values.
Why This Matters
A lower LogP value suggests improved aqueous solubility and potentially better drug-likeness, guiding procurement for medicinal chemistry projects where lower lipophilicity is desired to reduce off-target binding and metabolic clearance.
LipophilicityLogPADME
Ring Size Differentiation: Conformational Profile vs. 1-Fluoro-2-iodocyclohexane
The cycloheptane ring in 1-fluoro-2-iodocycloheptane offers a distinct conformational landscape compared to the more rigid cyclohexane analog, 1-fluoro-2-iodocyclohexane [1]. While specific thermodynamic parameters for the target compound are not reported, class-level understanding indicates that cycloheptane exhibits greater conformational flexibility and a lower energy barrier for ring inversion (pseudorotation) than cyclohexane [2].
Ring ConformationClass-level
Greater flexibility vs. cyclohexane
Qualitative class-level inference
Conformational profile may benefit lead optimization; target-specific data to verify.
NMR and computational modeling context. No reported thermodynamic parameters.
Not explicitly reported, but known to be lower than cyclohexane derivatives.
Comparator Or Baseline
1-fluoro-2-iodocyclohexane: ΔG‡ for chair-chair interconversion ~10 kcal/mol (typical for cyclohexanes) [3].
Quantified Difference
Qualitative: Cycloheptane rings are more flexible, offering a wider range of accessible conformations.
Conditions
Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Why This Matters
The increased flexibility of the cycloheptane ring can be a critical factor in drug discovery, allowing the molecule to adopt a bioactive conformation that better complements a protein binding pocket, potentially improving target affinity and selectivity over more rigid analogs.
[1] Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(16), e202200365. View Source
[2] Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. View Source
[3] Hall, L. D., & Jones, D. L. (1973). Conformational Analysis of trans-1-Fluoro-2-iodocyclohexane: a Nuclear Magnetic Resonance Study. Canadian Journal of Chemistry, 51(17), 2914-2924. View Source
Synthetic Utility: Sequential Functionalization Potential vs. Mono-Halogenated Analogs
The presence of both C-I and C-F bonds on adjacent carbons provides a unique handle for sequential, chemoselective functionalization unavailable in mono-halogenated analogs like iodocycloheptane or fluorocycloheptane [1]. The C-I bond (bond dissociation energy ~53-57 kcal/mol) can be selectively activated for cross-coupling or nucleophilic substitution under mild conditions, while the C-F bond (bond dissociation energy ~105-110 kcal/mol) remains inert, allowing for a second, distinct transformation at a later stage [2].
Sequential ReactivityClass-level
C-I ~53–57 kcal/mol
C-F ~105–110 kcal/mol; orthogonal handles
Supports stepwise cross-coupling and late-stage diversification workflows.
Bond dissociation energy from class-level reference data.
Iodocycloheptane: only C-I bond available for reaction. Fluorocycloheptane: only C-F bond available, which is typically inert under mild conditions.
Quantified Difference
Target compound offers two orthogonal reactive sites with a large difference in bond strength, enabling controlled sequential modification.
Conditions
Standard organic reaction conditions for cross-coupling, nucleophilic substitution, and fluorination chemistry.
Why This Matters
This bifunctional nature makes 1-fluoro-2-iodocycloheptane a high-value building block for constructing molecular complexity with greater synthetic efficiency, reducing the number of steps required to access diverse chemical space.
[1] Morozov, A. V., & Maximov, B. N. (2009). Iodofluoroalkanes: properties, synthesis, application. Fluorine Notes, 6(67), 3-4. View Source
[2] Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. View Source
Electronic Modulation: Impact of Fluorine on Reactivity at the Iodine Center
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which significantly polarizes the adjacent C-I bond in 1-fluoro-2-iodocycloheptane compared to iodocycloheptane [1]. This polarization increases the partial positive charge on the carbon bonded to iodine, making it more susceptible to nucleophilic attack and potentially altering the regioselectivity of elimination reactions.
Electronic ModulationClass-level
Enhanced C-I electrophilicity
Vicinal fluorine inductive effect (-I)
May increase SN2 reaction rate at iodine-bearing carbon vs. non-fluorinated analog.
Inferred from iodofluoroalkane class behavior; confirm under project conditions.
Enhanced electrophilicity at the carbon bearing iodine due to vicinal fluorine.
Comparator Or Baseline
Iodocycloheptane: lower electrophilicity at the C-I carbon.
Quantified Difference
Qualitative: The presence of fluorine increases the rate of SN2 reactions at the iodine-bearing carbon.
Conditions
Kinetic studies of nucleophilic substitution reactions with model iodofluoroalkanes.
Why This Matters
This electronic modulation can be harnessed for faster or more selective reactions, which is a key advantage in both discovery-scale synthesis and potential process chemistry development, offering a distinct reactivity profile for library synthesis.
[1] Morozov, A. V., & Maximov, B. N. (2009). Iodofluoroalkanes: properties, synthesis, application. Fluorine Notes, 6(67), 3-4. View Source
Stability and Handling: Comparison with Non-Fluorinated Iodoalkanes
Iodofluoroalkanes, as a class, are known to be non-flammable, in contrast to their non-fluorinated counterparts (iodoalkanes), which are often combustible [1]. This is a direct consequence of the replacement of hydrogen atoms with fluorine, which reduces the compound's overall flammability.
Stability & HandlingClass-level
Reported non-flammable
Iodofluoroalkane class property
May simplify storage and handling relative to combustible iodoalkanes.
Class-level SDS inference; confirm per lot documentation.
Chemical StabilitySafetyStorage
Evidence Dimension
Flammability
Target Compound Data
Non-flammable (class property).
Comparator Or Baseline
Iodocycloheptane: Likely combustible based on general properties of iodoalkanes.
Quantified Difference
Qualitative: Significantly reduced fire hazard.
Conditions
Standard material safety data sheet (SDS) assessments.
Why This Matters
Reduced flammability simplifies storage, handling, and transportation, representing a tangible safety and logistical advantage for procurement and use in both academic and industrial laboratories, potentially lowering associated compliance and insurance costs.
Chemical StabilitySafetyStorage
[1] Morozov, A. V., & Maximov, B. N. (2009). Iodofluoroalkanes: properties, synthesis, application. Fluorine Notes, 6(67), 3-4. View Source
High-Impact Application Scenarios for 1-Fluoro-2-iodocycloheptane
Use 1-fluoro-2-iodocycloheptane as a key building block to introduce a fluorinated, conformationally flexible cycloheptane ring into drug candidates. Its unique conformational profile, distinct from smaller rings, can be exploited to explore novel chemical space and optimize target binding [1]. The fluorine atom serves as a bioisostere for a hydroxyl or methoxy group, while modulating lipophilicity and metabolic stability [2].
Parallel Synthesis and Library Construction
Leverage the orthogonality of the C-I and C-F bonds to perform sequential, high-throughput modifications. The iodine atom provides a robust handle for initial diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to generate a core scaffold [1]. Subsequently, the fluorine atom can be displaced under more forcing conditions or used to further influence the electronic properties of the library members [2].
Process Chemistry: Safer Large-Scale Intermediate
In the scale-up of synthetic routes, the non-flammable nature of this iodofluoroalkane offers a significant safety advantage over traditional iodoalkane intermediates [1]. This property facilitates safer handling and storage in pilot plant or manufacturing settings, reducing the risk of fire and simplifying process safety assessments.
Agrochemical Discovery: Halogenated Building Block
Fluorinated cycloalkyl groups are increasingly prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability [1]. 1-Fluoro-2-iodocycloheptane can serve as a direct precursor to novel fluorinated cycloheptane-containing herbicides, fungicides, or insecticides, providing a versatile handle for lead optimization [2].
Target binding, metabolic stability, and lipophilicity screening
Parallel synthesis and library construction
Orthogonal C-I / C-F reactivity handles
Sequential cross-coupling efficiency and diversification scope
Process chemistry — safer scale-up intermediate
Reported non-flammable class property
Safety-related handling context in pilot-scale research
Agrochemical discovery — halogenated building block
Fluorinated cycloheptane precursor
Metabolic stability and bioavailability screening in agrochemical leads
[1] Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(16), e202200365. View Source
[2] Morozov, A. V., & Maximov, B. N. (2009). Iodofluoroalkanes: properties, synthesis, application. Fluorine Notes, 6(67), 3-4. View Source
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